molecular formula C18H18O4 B2602749 5-Methyl-6-[2-(6-methyl-1,3-benzodioxol-5-yl)ethyl]-1,3-benzodioxole CAS No. 677749-60-9

5-Methyl-6-[2-(6-methyl-1,3-benzodioxol-5-yl)ethyl]-1,3-benzodioxole

Cat. No.: B2602749
CAS No.: 677749-60-9
M. Wt: 298.338
InChI Key: IMWZPPZOYCZESW-UHFFFAOYSA-N
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Description

5-Methyl-6-[2-(6-methyl-1,3-benzodioxol-5-yl)ethyl]-1,3-benzodioxole is a complex organic compound that belongs to the benzodioxole family Benzodioxoles are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and agrochemicals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-6-[2-(6-methyl-1,3-benzodioxol-5-yl)ethyl]-1,3-benzodioxole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzodioxole Core: The initial step involves the formation of the benzodioxole core through a cyclization reaction. This can be achieved by reacting a suitable phenol derivative with a dihalomethane under basic conditions.

    Alkylation: The next step involves the alkylation of the benzodioxole core with an appropriate alkyl halide to introduce the methyl groups.

    Coupling Reaction: The final step involves a coupling reaction to attach the 6-methyl-1,3-benzodioxol-5-yl group to the benzodioxole core. This can be achieved using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-6-[2-(6-methyl-1,3-benzodioxol-5-yl)ethyl]-1,3-benzodioxole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or alkanes.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, alkanes.

    Substitution: Various substituted benzodioxole derivatives.

Scientific Research Applications

5-Methyl-6-[2-(6-methyl-1,3-benzodioxol-5-yl)ethyl]-1,3-benzodioxole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    6-Methyl-1,3-benzodioxole: A simpler analog with similar structural features.

    1,3-Benzodioxole-5-carbaldehyde: Another benzodioxole derivative with different functional groups.

    Methyl 5-(benzo[d][1,3]dioxol-5-yl)penta-2,4-dienoate: A related compound with a different substitution pattern.

Uniqueness

5-Methyl-6-[2-(6-methyl-1,3-benzodioxol-5-yl)ethyl]-1,3-benzodioxole is unique due to its specific substitution pattern and the presence of multiple benzodioxole rings

Properties

IUPAC Name

5-methyl-6-[2-(6-methyl-1,3-benzodioxol-5-yl)ethyl]-1,3-benzodioxole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O4/c1-11-5-15-17(21-9-19-15)7-13(11)3-4-14-8-18-16(6-12(14)2)20-10-22-18/h5-8H,3-4,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMWZPPZOYCZESW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1CCC3=CC4=C(C=C3C)OCO4)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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